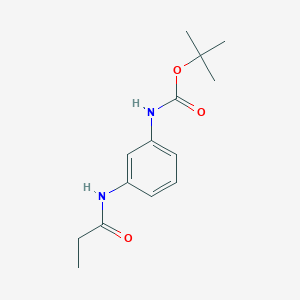![molecular formula C20H22N2O3 B268824 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268824.png)
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves its ability to inhibit the activity of enzymes called cyclooxygenases (COX), which are responsible for the production of inflammatory prostaglandins. By inhibiting COX activity, 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide reduces the production of inflammatory prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor involved in the regulation of inflammation. 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of adhesion molecules on the surface of endothelial cells, which play a role in the recruitment of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its well-established anti-inflammatory properties. This makes it a useful tool for studying the role of inflammation in various diseases and for testing the efficacy of anti-inflammatory drugs. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential toxicity, as it has been shown to induce liver damage in some animal models.
Future Directions
There are several potential future directions for research involving 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Another area of interest is the investigation of the potential use of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the potential toxicity of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and to develop strategies to mitigate any potential adverse effects.
Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in its pure form.
Scientific Research Applications
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been studied for its potential use as a tool in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
Product Name |
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-5-4-6-18(13-15)25-14-19(23)21-17-9-7-16(8-10-17)20(24)22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,23) |
InChI Key |
MRDCTGSOGLWHLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)


![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
![3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268765.png)